molecular formula C27H43NO3 B1679210 Peiminine CAS No. 18059-10-4

Peiminine

Cat. No.: B1679210
CAS No.: 18059-10-4
M. Wt: 429.6 g/mol
InChI Key: IQDIERHFZVCNRZ-YUYPDVIUSA-N
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Description

Peiminine is a natural alkaloid compound extracted from the Chinese herb Fritillaria. It is known for its antioxidant and anti-inflammatory properties, making it a valuable compound in traditional Chinese medicine. This compound has been studied for its effects on various conditions, including mastitis, arthritis, and acne .

Mechanism of Action

Target of Action

Peiminine, a compound isolated from the Chinese herb Fritillaria, primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to cell growth and proliferation . This compound also interacts with other targets such as MAPK1, AKT1, and PPKCB .

Mode of Action

This compound interacts with its targets, leading to a series of cellular changes. It inhibits the activation of nuclear factor-kappa B (NF-κB) without affecting the activation of mitogen-activated protein kinase (MAPK) pathways such as JNK, ERK, and p38 MAPK . This results in the suppression of inflammatory cytokine expression .

Biochemical Pathways

This compound affects several biochemical pathways. It suppresses the NF-κB pathway , which plays a crucial role in regulating the immune response to infection . Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development . This compound also influences the MAPK pathways , which are involved in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock and proinflammatory cytokines .

Result of Action

This compound has been shown to have significant effects at the molecular and cellular levels. It reduces the viability of certain cells in a time- and dose-dependent manner . It also suppresses the expression of inflammatory mediators such as pro-interleukin-1β (pro-IL-1β), cyclooxygenase-2 (COX-2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in mouse bone marrow-derived macrophages (BMDMs) . Furthermore, it has been found to ameliorate histological symptoms in certain induced conditions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain bacteria can trigger an inflammatory response that this compound helps to mitigate . Additionally, the compound’s effectiveness can be influenced by the specific cellular environment, including the presence of other signaling molecules and the overall state of the cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Peiminine can be synthesized through various chemical reactions, although detailed synthetic routes are not widely documented. The compound is typically extracted from Fritillaria thunbergii bulbi using methods such as sulfur fumigation and hyperspectral imaging combined with chemometrics .

Industrial Production Methods: Industrial production of this compound involves the extraction from Fritillaria species. Techniques such as high-performance liquid chromatography (HPLC) are used to determine the content of this compound in the plant material. The development of online detection systems for real-world quality control is also being explored .

Chemical Reactions Analysis

Types of Reactions: Peiminine undergoes various chemical reactions, including oxidation, reduction, and substitution. It has been shown to induce apoptosis and autophagy in human osteosarcoma cells via the ROS/JNK signaling pathway .

Common Reagents and Conditions: Common reagents used in this compound reactions include reactive oxygen species (ROS) scavengers and inhibitors of specific signaling pathways. For example, the JNK inhibitor SP600125 and the ROS scavenger N-acetylcysteine have been used to study the effects of this compound on osteosarcoma cells .

Major Products Formed: The major products formed from this compound reactions include apoptotic and autophagic markers in cancer cells. These products are indicative of the compound’s ability to induce cell cycle arrest and cell death .

Scientific Research Applications

Peiminine has a wide range of scientific research applications:

Chemistry: this compound is used as a model compound to study the effects of alkaloids on various chemical reactions and pathways.

Biology: In biological research, this compound is studied for its effects on cell cycle regulation, apoptosis, and autophagy. It has been shown to induce G0/G1-phase arrest and apoptosis in human osteosarcoma cells .

Medicine: this compound has significant medicinal applications. It has been shown to have anti-inflammatory and antioxidant effects, making it a potential treatment for conditions such as acne, mastitis, and arthritis . Additionally, this compound has demonstrated anticancer properties, particularly in osteosarcoma and hepatocellular carcinoma .

Industry: In the pharmaceutical industry, this compound is being explored for its potential incorporation into cosmetic and pharmaceutical formulations for acne treatment .

Properties

IUPAC Name

(1R,2S,6S,9S,10S,11S,14S,15S,18S,20S,23R,24S)-10,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-23,25,29,31H,4-14H2,1-3H3/t15-,16-,17+,18+,19-,20-,21-,22-,23+,25-,26+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDIERHFZVCNRZ-YUYPDVIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@]([C@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80939349
Record name 3,20-Dihydroxycevan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80939349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18059-10-4
Record name Peiminine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18059-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imperialine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018059104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,20-Dihydroxycevan-6-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18059-10-4
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Record name VERTICINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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